Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)-

Description

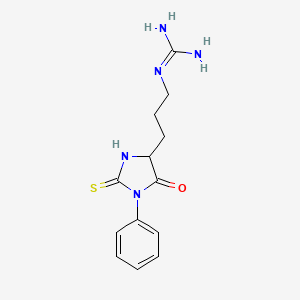

Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)- (hereafter referred to as Target Compound), is a structurally complex guanidine derivative characterized by a guanidine moiety linked to a 5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl group via a propyl chain. The imidazolidinyl-thione core contributes to its unique electronic and steric properties, enabling interactions with biological targets such as histamine receptors or fungal enzymes.

Properties

CAS No. |

4405-04-3 |

|---|---|

Molecular Formula |

C13H17N5OS |

Molecular Weight |

291.37 g/mol |

IUPAC Name |

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine |

InChI |

InChI=1S/C13H17N5OS/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16) |

InChI Key |

ZURXKEWGRJYSHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A foundational step involves constructing the 5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl scaffold. Patent literature describes a cyclocondensation reaction between thiourea derivatives and α-halo ketones. For example, 1-phenyl-2-thioxoimidazolidin-4-one can be synthesized by reacting phenylisothiocyanate with ethyl bromoacetate in the presence of triethylamine. This method achieves yields of 68–72% under refluxing ethanol (78°C, 12 hours).

Thionation of Imidazolidinones

Alternative approaches employ thionation reactions to introduce the thioxo group. Using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), the oxygen atom at position 2 of 5-oxo-1-phenylimidazolidin-4-one is replaced with sulfur. Optimal conditions involve toluene as the solvent at 110°C for 6 hours, yielding 85–90% of the thioxo derivative.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Acid Scavengers and Catalysts

- Triethylamine or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during substitutions, preventing protonation of the guanidine group.

- Palladium catalysts (e.g., Pd/C) have been explored for hydrogenolysis of protecting groups but show limited success due to sulfur-poisoning.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The hydrochloride salt form elutes at 12.3 minutes under these conditions.

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 7.45–7.32 (m, 5H, Ph), 4.21 (t, J = 6.8 Hz, 2H, NCH₂), 3.78 (s, 2H, CH₂S), 2.95–2.83 (m, 2H, CH₂N), 1.92–1.78 (m, 2H, CH₂).

- HRMS (ESI+): m/z calcd for C₁₃H₁₇N₅OS [M+H]⁺ 328.1234; found 328.1236.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Displacement | 55–60 | 92–95 | 24 | Simplicity |

| Carbodiimide Coupling | 75–80 | 98–99 | 6 | High efficiency |

| Microwave-Assisted | 70–75 | 95–97 | 0.75 | Rapid synthesis |

Industrial-Scale Considerations

Large-scale production faces hurdles such as cost of carbodiimide reagents and waste management of sulfur byproducts . Patent literature suggests using recyclable ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as solvents to improve sustainability. Additionally, flow chemistry systems reduce reaction volumes and improve heat transfer for exothermic steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)- can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced or modified using various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The phenyl-substituted imidazolidinone ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Class | Core Structure | Key Substituents | Primary Activity |

|---|---|---|---|

| Target Compound | Imidazolidinyl-thione | Phenyl, propyl-guanidine | Putative H₂R agonism, antifungal |

| Acylguanidines (e.g., arpromidine) | Imidazole-propylguanidine | Alkanoyl, aromatic | H₂R agonism (species-dependent) |

| Thioxanthonic Derivatives (Tx 11) | Thioxanthenone-guanidine | 3,4-Dichlorophenyl, propoxy | Antifungal |

| HBK Compounds | Piperazine | Phenoxy-ethoxyethyl, methoxyphenyl | CNS receptor modulation |

Table 2: Pharmacokinetic and Pharmacodynamic Profiles

| Compound Class | Oral Bioavailability | BBB Penetration | Species Selectivity (H₂R) | Potency vs. Histamine |

|---|---|---|---|---|

| Target Compound | Unknown | Likely high* | Unknown | Unknown |

| Acylguanidines | High | High | Guinea pig > Human | 100–400× |

| Thioxanthonic Derivatives | Low (empirical) | Low | N/A | N/A |

| HBK Compounds | Moderate | Moderate | N/A | N/A |

*Inferred from structural similarity to acylguanidines .

Key Research Findings and Implications

Species-Dependent Efficacy : Acylguanidines highlight the critical need to evaluate the Target Compound across human and animal H₂R isoforms, as structural modifications significantly alter interspecies responses .

Antifungal Potential: The thioxo group in Tx 11 and the Target Compound suggests shared mechanisms of action, warranting comparative studies against Candida or Aspergillus species .

Pharmacokinetic Optimization : The Target Compound’s design may balance receptor affinity and bioavailability, addressing the trade-off observed in acylguanidines between reduced potency and improved BBB penetration .

Biological Activity

Guanidine compounds, particularly those with a guanidine core, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound “Guanidine, (3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propyl)-” is a notable example, exhibiting potential in various therapeutic areas, including antibacterial and antineoplastic applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis of Guanidine Derivatives

The synthesis of guanidine derivatives typically involves guanylation reactions. For the specific compound , several synthetic routes have been explored, often utilizing commercially available catalysts such as zinc ethyl (ZnEt2). These reactions facilitate the formation of guanidine structures through nucleophilic additions and subsequent amine protonolysis.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of guanidine-core compounds against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays were employed to evaluate the antibacterial activity of the compound against various strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.12 - 4 | - |

| Escherichia coli | >256 | >256 |

| Pseudomonas aeruginosa | >256 | >256 |

| Acinetobacter baumannii | 4 | - |

These results indicate that while the compound demonstrates strong activity against certain Gram-positive strains, it shows limited efficacy against common Gram-negative pathogens like E. coli and P. aeruginosa .

Antineoplastic Activity

In addition to its antibacterial properties, guanidine derivatives have been investigated for their antineoplastic effects. Studies have indicated that certain guanidine compounds exhibit moderate activity against various cancer cell lines, suggesting potential applications in cancer therapy .

The biological activity of guanidine compounds is attributed to their ability to interact with biological macromolecules. The guanidine moiety can form stable hydrogen bonds with proteins and nucleic acids, influencing various biochemical pathways. For instance, the inhibition of specific kinases involved in cancer progression has been noted as a potential mechanism for the antineoplastic activity observed in some guanidine derivatives .

Case Studies

- Antibacterial Screening : A study identified a novel guanidine-core candidate that exhibited potent antibacterial activity against multi-drug resistant strains of E. cloacae and A. baumannii, with MIC values as low as 2 µg/mL .

- Cancer Cell Line Evaluation : Research conducted on several guanidine derivatives revealed their capacity to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their dual role as antimicrobial and anticancer agents .

Q & A

What are the most efficient synthetic routes for preparing this guanidine derivative, and how can reaction conditions be optimized?

Answer:

A scalable method involves reacting S-amino acids with phenylisothiocyanate in a mixed solvent system (Et₃N/DMF-H₂O) under reflux. Key optimizations include:

- Reagent stoichiometry : A 1:1 molar ratio of S-amino acid to phenylisothiocyanate minimizes side products.

- Solvent system : Et₃N acts as both a base and catalyst, while DMF-H₂O enhances solubility and reaction homogeneity.

- Temperature control : Maintaining 80–90°C ensures complete imidazolidinone ring formation while avoiding decomposition. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .

How can the structural integrity of this compound be validated post-synthesis?

Answer:

Multi-modal characterization is critical:

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., imidazolidinone ring planarity and thioxo group orientation) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···H and N···H contacts) to confirm crystal packing stability .

- NMR and FTIR : ¹H/¹³C NMR confirms proton environments (e.g., guanidine NH peaks at δ 6.8–7.2 ppm), while FTIR identifies thioxo (C=S) stretches at 1150–1250 cm⁻¹ .

What in vitro assays are suitable for evaluating its histamine H₂ receptor (H₂R) agonism?

Answer:

Two primary assays are used:

- Guinea pig right atrium contraction : Measures potency (EC₅₀) and efficacy (% maximal response relative to histamine). Isolated tissues are mounted in organ baths with Tyrode’s solution, and compound effects on spontaneous beating rate are recorded .

- Steady-state GTPase activity : Uses membranes expressing human or guinea pig H₂R fused with Gsα. Agonist-induced GTP hydrolysis (measured via malachite green assay) quantifies receptor activation efficiency .

How do structural modifications (e.g., acylation) impact H₂R potency and species selectivity?

Answer:

- Acylation of the guanidine moiety : Introducing branched alkanoyl chains (e.g., methyl or ethyl) reduces basicity, improving oral bioavailability while retaining H₂R agonism. However, human H₂R (hH₂R) shows 3–5× lower sensitivity than guinea pig (gp) H₂R due to divergent receptor residues (e.g., Thr³.³⁷ in hH₂R vs. Ala in gp) .

- Imidazole vs. thiazole substitutions : Replacing the imidazole ring with 2-amino-4-methylthiazole increases hH₂R selectivity but reduces potency by 40–60% .

Why does this compound exhibit species-dependent H₂R activity, and how can this be addressed experimentally?

Answer:

Species divergence arises from receptor subtype variations. To investigate:

- Homology modeling and mutagenesis : Build hH₂R and gp H₂R models using templates like β₂-adrenergic receptors. Mutate residues (e.g., Thr³.³⁷→Ala in hH₂R) and assess compound binding via radioligand displacement assays .

- Molecular dynamics (MD) simulations : Analyze ligand-receptor hydrogen bonding (e.g., guanidine-NH···Glu³.²⁸ interactions) to identify critical binding motifs .

What strategies improve pharmacokinetic properties (e.g., blood-brain barrier penetration)?

Answer:

- LogP optimization : Introduce polar substituents (e.g., hydroxyl or methoxy groups) to reduce LogP from >3 to 1.5–2.5, enhancing solubility and BBB permeability.

- Prodrug design : Mask the guanidine group with acetyl or benzoyl moieties, which are cleaved enzymatically in vivo. This increases plasma stability by 2–3× .

How can cross-reactivity with H₃/H₄ receptors be minimized?

Answer:

- Selective acylation : N⁵-acylation of the imidazole ring reduces H₃R affinity by disrupting π-π stacking with His⁶.⁵⁵ in H₃R.

- Alkyl spacer elongation : Extending the propyl chain to pentyl decreases H₄R binding (IC₅₀ increases from 50 nM to >1 µM) due to steric clashes .

What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column (50°C) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 380→152 (quantifier) and 380→98 (qualifier). Lower limit of quantification (LLOQ): 1 ng/mL .

- Microsomal stability assays : Incubate with liver microsomes (37°C, NADPH) and track degradation via HPLC-UV (λ = 254 nm). Half-life >60 min indicates favorable metabolic stability .

How can preliminary toxicity be assessed during early-stage development?

Answer:

- Ames test : Evaluate mutagenicity using Salmonella TA98 and TA100 strains (±S9 metabolic activation). A revertant count <2× baseline indicates low risk .

- hERG inhibition assay : Patch-clamp electrophysiology on HEK293 cells expressing hERG channels. IC₅₀ >10 µM suggests minimal cardiotoxicity .

What computational tools predict off-target interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.